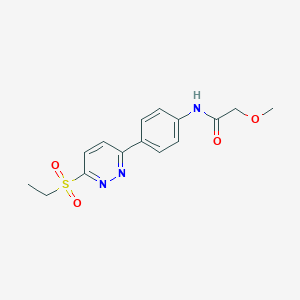

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-3-23(20,21)15-9-8-13(17-18-15)11-4-6-12(7-5-11)16-14(19)10-22-2/h4-9H,3,10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZYFAKPZAMKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents like ethylsulfonyl chloride in the presence of a base.

Coupling with Phenyl Derivatives: The pyridazine derivative is then coupled with phenyl derivatives through nucleophilic substitution reactions.

Methoxyacetamide Formation: Finally, the methoxyacetamide group is introduced through acylation reactions using methoxyacetyl chloride or similar reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Scientific Research Applications

Pharmacological Properties

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide exhibits a range of pharmacological activities attributed to the pyridazine scaffold. Key properties include:

- Anti-inflammatory Activity : The compound has been shown to exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

- Analgesic Effects : Similar to other pyridazine derivatives, it may possess analgesic properties, providing pain relief in various models of pain.

- Antimicrobial Properties : Preliminary studies suggest that this compound could have antimicrobial activity, which warrants further investigation for potential applications in treating infections.

- Antidiabetic Potential : There is emerging evidence indicating that pyridazine derivatives may influence glucose metabolism, suggesting possible antidiabetic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that highlight its complex structure. The ethylsulfonyl group enhances solubility and biological activity, making it an attractive candidate for drug development.

Case Studies and Research Findings

Several studies have documented the biological activities of pyridazine derivatives, including this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anti-inflammatory effects in animal models. |

| Study 2 | Showed potential analgesic properties comparable to established analgesics. |

| Study 3 | Evaluated antimicrobial activity against several bacterial strains, indicating broad-spectrum efficacy. |

These findings underscore the compound's versatility and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The pyridazine ring can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit calcium ion influx, which is crucial for platelet aggregation, thereby exhibiting antiplatelet activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazine- and acetamide-containing molecules. Below is a detailed comparison with structurally or functionally related compounds, emphasizing key differences in structure, target affinity, and preclinical efficacy.

Structural Analogues and Derivatives

Key Findings and Distinctions

- Target Specificity : Unlike BPTES and CB-839 (glutaminase inhibitors), this compound is hypothesized to act via THRβ agonism, similar to VK-2809 and BAY 84-8783. However, its ethylsulfonyl group may confer distinct pharmacokinetic properties, such as enhanced solubility compared to the iodophenyl group in VK-2809 .

- Therapeutic Potential: While BPTES and CB-839 focus on cancer metabolism, this compound’s design aligns with metabolic regulators like VK-2809, suggesting applicability in NASH-associated fibrosis.

Pharmacodynamic and Pharmacokinetic Considerations

- Metabolic Stability : The ethylsulfonyl group may improve metabolic stability compared to simpler sulfonamides, as seen in analogues like BAY 84-8784.

- Bioavailability : The absence of bulky substituents (e.g., iodophenyl in VK-2809) could enhance oral bioavailability, though this remains speculative without experimental data.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which enhance its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H18N4O3S |

| Molecular Weight | 342.41 g/mol |

| CAS Number | 921796-75-0 |

The compound features a pyridazine ring substituted with an ethylsulfonyl group and a methoxyacetamide moiety, contributing to its solubility and biological activity .

Anticancer Properties

Research indicates that pyridazine derivatives, including this compound, exhibit significant anticancer properties. Preliminary studies suggest that these compounds may exert their effects through inhibition of tubulin polymerization, a critical process in cell division .

Case Studies

- Study on Melanoma Cells : A study demonstrated that similar pyridazine derivatives showed improved antiproliferative activity against melanoma cells, indicating potential for cancer treatment .

- Prostate Cancer Evaluation : The compound has been evaluated for its efficacy against prostate cancer cells, showing promising results in inhibiting tumor growth .

Anti-inflammatory and Analgesic Effects

Pyridazine derivatives are known for their anti-inflammatory and analgesic properties. This compound has been shown to reduce inflammation in various models, suggesting its utility in treating inflammatory diseases .

Antidiabetic Activity

Emerging evidence suggests that some pyridazine derivatives possess antidiabetic properties. Although direct studies on this specific compound are lacking, the class's overall potential indicates avenues for further exploration .

Understanding the mechanism of action for this compound is crucial for optimizing its therapeutic profile. Current research focuses on:

- Binding Affinity : Investigating how the compound interacts with specific enzymes or receptors involved in disease pathways.

- Molecular Pathways : Exploring the pathways affected by this compound to elucidate its pharmacodynamics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide, and how can reaction conditions be optimized?

- Methodology : A modular approach is advised. First, synthesize the pyridazine core via cyclization of hydrazine derivatives with diketones. Introduce the ethylsulfonyl group using ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Couple this intermediate with 4-aminophenyl derivatives via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Finally, acetylate with 2-methoxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 60–80°C for sulfonation) and solvent polarity (e.g., DMF for solubility of aromatic intermediates) to minimize side products .

Q. How can the structural integrity of this compound be validated during synthesis?

- Techniques : Use H/C NMR to confirm substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm, pyridazine aromatic protons at δ 8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) ensures correct molecular weight. X-ray crystallography (if crystalline) resolves stereoelectronic effects, as demonstrated for related sulfonamide-acetamide hybrids .

Q. What solubility and stability profiles are critical for in vitro assays?

- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4). The ethylsulfonyl group enhances hydrophilicity, but the methoxyacetamide moiety may reduce aqueous solubility. Pre-saturate solutions via sonication and centrifuge to remove particulates .

- Stability : Store lyophilized powder at -20°C. Monitor degradation in PBS via HPLC over 24–48 hours; ester or amide hydrolysis is a common instability pathway .

Q. What safety precautions are essential when handling this compound?

- Protocols : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing/powder handling. In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention. Refer to SDS for related acetamides (e.g., LD50 data for N-(4-methoxyphenyl)acetamide) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Approach : Systematically modify substituents:

- Pyridazine ring : Replace ethylsulfonyl with methylsulfonyl or sulfonamide to alter electron-withdrawing effects.

- Phenyl moiety : Introduce halogens (e.g., fluorine) to enhance metabolic stability.

- Methoxyacetamide : Test ethyl or propyl analogs for steric effects.

Q. What strategies resolve contradictions in reported biological activity data?

- Case Example : If one study reports potent inhibition of Kinase X, while another shows no activity:

- Replication : Confirm assay conditions (e.g., ATP concentration, buffer pH).

- Compound purity : Re-analyze via HPLC (>98% purity required).

- Target selectivity : Perform counter-screens against related kinases (e.g., Kinase Y/Z) to rule off-target effects .

Q. How can computational modeling predict metabolic pathways?

- Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., sulfone oxidation, amide hydrolysis). Molecular dynamics simulations (e.g., GROMACS) model cytochrome P450 interactions. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What experimental designs address stability challenges under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.